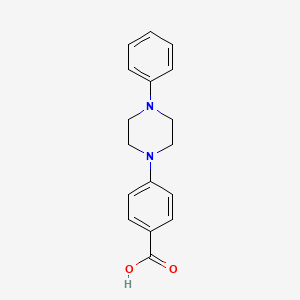

4-(4-Phenylpiperazin-1-yl)benzoic acid

説明

4-(4-Phenylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol It is characterized by the presence of a phenylpiperazine moiety attached to a benzoic acid structure

特性

IUPAC Name |

4-(4-phenylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(21)14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDGBTHIUYPSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-(4-Phenylpiperazin-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

4-(4-Phenylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The phenylpiperazine moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenylpiperazine derivatives .

科学的研究の応用

Scientific Research Applications

PPBA has multiple applications across different scientific domains:

Chemistry

- Building Block : PPBA serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

- Reagent : It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for creating derivatives with unique properties.

Biology

- Biological Activity : Research indicates that PPBA can interact with biological targets, influencing cellular processes. Its phenylpiperazine moiety is known to modulate receptor activity, particularly dopamine receptors.

- Anti-inflammatory and Antioxidant Effects : Some derivatives exhibit potential anti-inflammatory and antioxidant properties, suggesting applications in treating oxidative stress-related diseases.

Medicine

- Therapeutic Potential : Ongoing studies are exploring the use of PPBA in developing new drugs for conditions such as schizophrenia and Parkinson's disease due to its ability to enhance dopaminergic signaling pathways.

- Skin Conditions : Research has shown that PPBA derivatives can inhibit tyrosinase, an enzyme involved in melanin production, making them candidates for skin-related treatments.

Dopamine Receptor Modulation

A study focused on the effects of PPBA on dopaminergic signaling pathways found that it could enhance dopamine receptor activity. This modulation may have therapeutic implications for neuropsychiatric disorders such as schizophrenia or Parkinson's disease.

Inhibition of Tyrosinase

In another study aimed at skin conditions, PPBA derivatives were evaluated for their ability to inhibit tyrosinase. The most promising compounds demonstrated significant inhibition rates while remaining non-cytotoxic at therapeutic concentrations.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis reactions involving PPBA |

| Biology | Modulates receptor activity | Dopamine receptor studies |

| Medicine | Potential drug development | Anti-inflammatory and antioxidant studies |

作用機序

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

類似化合物との比較

Similar Compounds

4-(4-Methylpiperazin-1-yl)benzoic acid: Similar in structure but with a methyl group instead of a phenyl group.

4-(4-Chloropiperazin-1-yl)benzoic acid: Contains a chlorine atom instead of a phenyl group.

4-(4-Fluoropiperazin-1-yl)benzoic acid: Features a fluorine atom in place of the phenyl group.

Uniqueness

4-(4-Phenylpiperazin-1-yl)benzoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties.

生物活性

4-(4-Phenylpiperazin-1-yl)benzoic acid (PPBA) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of PPBA's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PPBA is characterized by a piperazine ring substituted with a phenyl group and a benzoic acid moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with various biological targets.

PPBA exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter systems and enzymes:

- Dopaminergic Activity : PPBA has been studied for its affinity towards dopamine receptors, particularly D2 and D3 subtypes. It can modulate dopaminergic signaling, which is significant in treating psychiatric disorders .

- Inhibition of Enzymes : Research indicates that PPBA acts as an inhibitor of certain enzymes, including steroid 5-alpha-reductase. In vitro studies have shown that it inhibits this enzyme with an IC50 value of 0.82 µM, suggesting potential applications in conditions like benign prostatic hyperplasia and androgenetic alopecia .

- Antimicrobial Properties : Preliminary studies suggest that PPBA may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

The biological activity of PPBA has been explored in various contexts:

Antimicrobial Activity

Recent studies have indicated that derivatives of PPBA exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a series of N-phenylpyrrolamide inhibitors derived from similar structures demonstrated low nanomolar IC50 values against bacterial DNA gyrase, a critical target for antibiotic development .

Antimalarial Activity

PPBA derivatives have shown promise in antimalarial screenings. Compounds structurally related to PPBA were synthesized and tested against Plasmodium falciparum, revealing significant activity with IC50 values ranging from 5.26 to 106.76 µg/mL .

Anti-inflammatory and Antioxidant Effects

Research indicates that some derivatives of PPBA possess anti-inflammatory and antioxidant properties, making them potential candidates for treating oxidative stress-related diseases .

Case Studies

-

Dopamine Receptor Modulation :

A study investigated the effects of PPBA on dopaminergic signaling pathways. The results indicated that PPBA could enhance dopamine receptor activity, which might be beneficial for conditions like schizophrenia or Parkinson's disease . -

Inhibition of Tyrosinase :

In a study focusing on skin-related conditions, PPBA derivatives were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The most promising compounds showed significant inhibition rates and were non-cytotoxic at therapeutic concentrations .

Data Tables

Q & A

Basic: What synthetic routes are recommended for preparing 4-(4-Phenylpiperazin-1-yl)benzoic acid?

Answer:

A common approach involves nucleophilic substitution between 4-chlorobenzoic acid (or its activated ester) and 1-phenylpiperazine under alkaline conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ at 80–100°C for 12–24 hours . Purification via recrystallization or column chromatography is advised. Characterization by NMR (¹H/¹³C) and LC-MS ensures structural integrity.

Basic: How can researchers assess the purity and stability of this compound under varying pH conditions?

Answer:

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm), comparing retention times against standards.

- Stability : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation products via LC-MS and quantify stability using peak area normalization .

Advanced: What crystallographic strategies are optimal for resolving the 3D structure of 4-(4-Phenylpiperazin-1-yl)benzoic acid?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) for single crystals grown via slow evaporation from ethanol/water.

- Structure Refinement : Employ SHELX programs: SHELXS/SHELXD for phase solution and SHELXL for refinement. Address potential twinning or disorder using the TWIN/BASF commands in SHELXL .

- Validation : Check geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury or PLATON .

Advanced: How can researchers investigate this compound’s interaction with cytochrome P450 enzymes?

Answer:

- Binding Studies : Perform UV-Vis titration with CYP199A4. Monitor Soret band shifts (e.g., 417 nm → 390 nm for type II binding) to calculate dissociation constants (Kd) using nonlinear regression .

- Metabolic Profiling : Incubate the compound with NADPH-fortified microsomes. Analyze metabolites via HPLC coupled with high-resolution MS. Identify hydroxylation or N-dealkylation pathways .

Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) of piperazine-modified benzoic acid derivatives?

Answer:

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenylpiperazine or benzoic acid moiety. Use Mannich reactions or Suzuki coupling for functionalization .

- Biological Screening : Test derivatives against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assay. Correlate IC₅₀ values with substituent electronic/hydrophobic properties .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

- Melting Point : Determine via differential scanning calorimetry (DSC).

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV spectrophotometry.

- LogP : Measure via reversed-phase HPLC (C18 column) with isocratic elution .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability + molecular docking).

- Meta-Analysis : Compare results across studies, emphasizing conditions with controlled pH, temperature, and co-solvents .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic behavior?

Answer:

- ADME Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.

- Docking Studies : Perform molecular docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase) using crystal structures from the PDB .

Basic: How should researchers handle storage and handling to prevent degradation?

Answer:

Store at 2–8°C in airtight, light-protected containers under nitrogen. For long-term stability, lyophilize and store at -20°C. Confirm integrity every 6 months via HPLC .

Advanced: What strategies optimize the synthesis of co-crystals or salts of this compound for enhanced solubility?

Answer:

- Co-former Selection : Screen with GRAS agents (e.g., nicotinamide, L-arginine) via solvent-assisted grinding.

- Salt Formation : React with HCl or trifluoroacetic acid in ethanol. Characterize salts via PXRD and DSC to confirm stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。